Ethyl 2-(4-formylcyclohexyl)acetate

Description

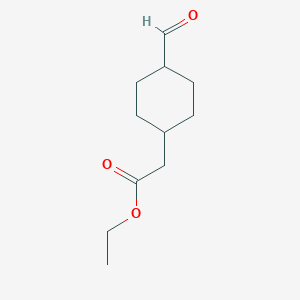

Ethyl 2-(4-formylcyclohexyl)acetate is a cyclohexane derivative featuring a formyl group at the 4-position of the cyclohexyl ring and an ester-functionalized acetoxy side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its structural uniqueness lies in the combination of a cyclohexyl backbone, a reactive aldehyde group, and an ethyl ester moiety, which collectively influence its reactivity, solubility, and intermolecular interactions .

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

ethyl 2-(4-formylcyclohexyl)acetate |

InChI |

InChI=1S/C11H18O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h8-10H,2-7H2,1H3 |

InChI Key |

GLZDYBZMASBYRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following compounds are structurally related to Ethyl 2-(4-formylcyclohexyl)acetate, differing primarily in substituent positions, ring systems, or functional groups:

Key Observations:

- Aromatic vs.

- Substituent Position : The 1-formyl isomer (Ethyl 2-(1-formylcyclohexyl)acetate) may exhibit distinct conformational flexibility due to axial vs. equatorial positioning of the formyl group, affecting reactivity in nucleophilic additions .

- Functional Group Reactivity : The ketone in Ethyl 2-(4-oxocyclohexyl)acetate is less electrophilic than the formyl group, reducing its utility in Schiff base formation but enhancing stability under acidic conditions .

Yield and Selectivity:

Physicochemical Properties

| Property | This compound | Ethyl 2-(4-formylphenyl)acetate | Ethyl 2-(4-oxocyclohexyl)acetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 198.26 | 192.21 | 198.26 |

| Boiling Point (°C) | Not reported | Not reported | 230–235 (estimated) |

| Solubility | Moderate in polar aprotic solvents | High in DMSO, low in water | High in THF, ethyl acetate |

| Stability | Sensitive to oxidation | Air-stable | Stable under inert atmosphere |

Note: Data inferred from structural analogs and synthesis conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(4-formylcyclohexyl)acetate?

- Methodology : Synthesis typically involves esterification or substitution reactions. For example, analogous compounds like phenoxyacetic esters are synthesized via nucleophilic substitution, where a cyclohexanol derivative reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) under reflux conditions in anhydrous acetone. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the solvent system . Post-reaction, purification involves solvent removal, aqueous extraction, and recrystallization. For the formyl-substituted variant, oxidation of a 4-methylcyclohexyl precursor or direct formylation via Vilsmeier-Haack reaction could be explored .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the formyl group at ~1675 cm⁻¹ and ester carbonyl at ~1725 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., formyl proton at ~9.8 ppm, cyclohexyl protons as multiplet signals, and ethyl ester quartet at ~4.1 ppm). ¹³C NMR confirms carbonyl carbons (~190 ppm for formyl, ~170 ppm for ester) .

- GC-MS : Determines molecular weight and fragmentation patterns, with the molecular ion peak corresponding to C₁₁H₁₈O₃ (M⁺ = 198 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include disorder in flexible cyclohexyl rings or ethyl ester groups. For example, in related compounds, cyclohexyl rings exhibit chair conformations with torsional angles refined using restraints. Hydrogen bonding networks (e.g., C—H⋯O interactions) are analyzed to understand packing motifs. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H, O⋯H contributions) .

Q. What mechanistic insights govern the reactivity of the formyl group in this compound?

- Methodology : The formyl group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Knoevenagel). Kinetic studies under varying pH and temperature conditions reveal rate dependencies. For example, in alkaline media, the formyl group may undergo Cannizzaro disproportionation, while acidic conditions favor aldol condensation. Computational modeling (DFT) predicts electrophilic sites, with Mulliken charges highlighting the formyl carbon as the primary reactive center .

Q. How can this compound be functionalized for pharmacological applications?

- Methodology : The formyl group serves as a handle for derivatization. For instance:

- Reductive amination : React with primary amines (e.g., benzylamine) and NaBH₃CN to yield secondary amine derivatives.

- Schiff base formation : Condense with hydrazines to generate hydrazones, which are evaluated for bioactivity (e.g., antimicrobial assays via MIC determination). Purity is confirmed via HPLC with C18 columns and acetonitrile/water gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.